2-(2,4-difluorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
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Description
2-(2,4-difluorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is a useful research compound. Its molecular formula is C17H20F2N4O and its molecular weight is 334.371. The purity is usually 95%.
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Biological Activity
2-(2,4-difluorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure consists of a difluorophenyl group linked to a piperidine ring via a pyrazole moiety. The molecular formula is C15H17F2N3O, with a molecular weight of approximately 301.31 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇F₂N₃O |
Molecular Weight | 301.31 g/mol |
CAS Number | 1339890-92-4 |
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit promising antitumor activity. Specifically, they have shown inhibitory effects on key cancer-related targets such as BRAF(V600E) and EGFR, which are crucial in various malignancies. The compound has been tested in vitro against several cancer cell lines, revealing cytotoxic effects and potential for use in combination therapies with established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated in models of neuroinflammation. In vitro studies indicated that it significantly reduces nitric oxide production in activated microglia, suggesting its potential utility in treating neurodegenerative diseases characterized by inflammatory processes .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. These interactions may modulate signaling pathways involved in cell proliferation and inflammation. For instance, the inhibition of the NF-kB pathway has been proposed as a mechanism for its anti-inflammatory effects .
Study 1: Antitumor Efficacy
In a study examining the efficacy of various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was found to enhance the cytotoxicity of doxorubicin when used in combination therapy. The combination index method indicated a synergistic effect, suggesting that this compound could improve treatment outcomes for patients resistant to conventional therapies .
Study 2: Neuroprotective Properties
In another study focusing on neuroprotection, the compound was evaluated for its ability to mitigate LPS-induced neuroinflammation in vitro. It demonstrated a significant reduction in pro-inflammatory cytokines and showed protective effects against neuronal cell death induced by inflammatory stimuli .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O/c1-11-8-16(22-21-11)23-6-4-14(5-7-23)20-17(24)9-12-2-3-13(18)10-15(12)19/h2-3,8,10,14H,4-7,9H2,1H3,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHDLOIWBLYDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.